Product packaging for SR16835(Cat. No.:CAS No. 1207195-45-6)

SR16835

Cat. No.: B610966
CAS No.: 1207195-45-6
M. Wt: 386.54
InChI Key: SZKWDIATUVLAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Opioid Receptor Families and the Nociceptin (B549756) Opioid Peptide (NOP) Receptor

The opioid receptor family is a group of inhibitory G protein-coupled receptors (GPCRs) that are activated by endogenous opioids and exogenous opioid drugs. wikipedia.org Traditionally, this family includes the mu (MOP), delta (DOP), and kappa (KOP) opioid receptors. mdpi.com These receptors are widely distributed throughout the brain, spinal cord, peripheral neurons, and the digestive tract, mediating a range of physiological processes, including pain modulation, mood, and gastrointestinal function. wikipedia.orgoup.com

More recently, the nociceptin opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) or kappa-type 3 opioid receptor, was identified as the fourth member of the opioid receptor family. mdpi.comwikipedia.org The NOP receptor is encoded by the OPRL1 gene and its endogenous ligand is the 17-amino acid neuropeptide nociceptin, also referred to as orphanin FQ (N/OFQ). mdpi.comwikipedia.orgwikipedia.org Although structurally related to the classical opioid receptors, the NOP receptor exhibits distinct pharmacological properties. mdpi.commdpi.com Unlike the classical opioid receptors, the NOP receptor is not activated by traditional opioid peptides like endorphins, enkephalins, and dynorphins. wikipedia.orgmdpi.commdpi.com Conversely, nociceptin does not bind to the classical opioid receptors. wikipedia.orgmdpi.com

NOP receptors are expressed in numerous brain regions, including the cortex, amygdala, hippocampus, hypothalamus, and spinal cord. wikipedia.orgwikipedia.orgnih.gov This widespread distribution underlies their involvement in a broad spectrum of central processes, such as pain modulation, learning and memory, emotional states, and neuroendocrine control. mdpi.comwikipedia.orgnih.gov The N/OFQ-NOP system plays a complex role in pain, with effects that can be either pro- or anti-nociceptive depending on the location within the nervous system. wikipedia.orgmdpi.comnih.gov In the brainstem and higher brain regions, NOP receptor activation can exert anti-opioid effects, while activation in the spinal cord and peripheral nervous system may produce analgesia comparable to morphine in non-human primates. wikipedia.orgmdpi.com The NOP receptor also plays a significant role in modulating the rewarding effects of abused drugs. wikipedia.orgmdpi.comnih.gov

Rationale for the Development of Bifunctional NOP/Mu-Opioid Receptor (MOR) Ligands

Despite their efficacy in pain management, traditional MOR agonists like morphine and fentanyl are associated with significant side effects, including respiratory depression, constipation, tolerance development, physical dependence, and abuse potential. mdpi.comnhri.edu.twnih.gov These limitations highlight the need for novel analgesic strategies with improved safety profiles.

The unique pharmacological profile of the NOP receptor, particularly its ability to modulate opioid-induced effects, has led to interest in developing ligands that target both NOP and MOR. nih.govnih.govunipd.it The rationale behind developing bifunctional NOP/MOR ligands is based on the potential for synergistic analgesic effects and the attenuation of undesirable MOR-mediated side effects. nih.govnih.govacs.org Research suggests that activating the NOP receptor can counteract some of the negative effects associated with MOR activation, such as reward and tolerance development. oup.comwikipedia.orgnih.gov

Bifunctional NOP/MOR agonists aim to leverage the analgesic properties of MOR activation while simultaneously engaging the NOP receptor to mitigate adverse effects. nhri.edu.twnih.gov This approach seeks to achieve potent pain relief with a reduced risk of respiratory depression, addiction, and tolerance, potentially offering a safer alternative to traditional opioids for treating severe pain. nhri.edu.twnih.govnih.gov The development of such multi-targeting ligands represents a promising avenue in the search for improved pain management therapeutics. mdpi.comacs.org

Positioning of SR16835 within the Landscape of Novel Opioid Receptor Agonists

This compound is an experimental chemical compound that has been investigated as a novel opioid receptor agonist with a bifunctional profile, targeting both the NOP and MOR. nih.govmedchemexpress.comguidetopharmacology.orgmedkoo.com It is positioned within the landscape of novel opioid receptor agonists as a compound designed to explore the therapeutic potential of co-activating these two receptor systems. nih.govmdpi.com

Research has characterized this compound as a full agonist at the NOP receptor and a low-affinity partial agonist at the MOR. nih.govmedchemexpress.commdpi.commedchemexpress.comunict.it This profile contrasts with compounds that are highly selective for a single receptor type or those with different efficacy profiles at NOP and MOR. For instance, some bifunctional ligands exhibit potent antinociceptive activity, while this compound has been reported to lack analgesic effect in certain acute pain models. nih.govmedchemexpress.commedchemexpress.comresearchgate.net However, studies have indicated that this compound can attenuate morphine-induced conditioned place preference, suggesting a role in modulating the rewarding effects of opioids. nih.gov

The investigation of this compound contributes to the understanding of how different levels of activity at NOP and MOR can influence pharmacological outcomes, particularly in the context of pain and reward pathways. Its specific profile as a NOP full agonist with low MOR partial agonist activity provides valuable insights into the complex interactions between these two receptor systems and their implications for developing safer analgesics and medications for substance abuse. nih.govmdpi.com Other bifunctional NOP/MOR ligands, such as cebranopadol (B606582) and AT-121, with varying degrees of affinity and efficacy at both receptors, are also being explored, highlighting the diverse strategies within this area of research. nih.govnih.govacs.orgtandfonline.com

Binding Affinities and Functional Activities of Selected NOP and MOR Ligands

CompoundReceptorBinding Affinity (Ki)Functional Activity ([³⁵S]GTPγS)
N/OFQNOPHighFull Agonist
SR14150NOPHighPartial Agonist
SR14150MORLowPartial Agonist
SR16507NOPHighFull Agonist
SR16507MORHighPartial Agonist
This compoundNOPHighFull Agonist
This compoundMORLowPartial Agonist

Note: Data is based on in vitro binding affinities and functional activities as reported in research studies. nih.govmdpi.comunict.it

Summary of this compound In Vivo Effects

EffectObservation in Research Studies
Acute Thermal AntinociceptionNot Antinociceptive nih.govmedchemexpress.com
Conditioned Place Preference (alone)Did not produce CPP nih.gov
Attenuation of Morphine-induced CPPAttenuated morphine CPP nih.gov
Antiallodynic activity (neuropathic pain)Showed activity in mice unict.it

Note: Observations are based on reported findings in animal models. nih.govmedchemexpress.comunict.it

Properties

CAS No.

1207195-45-6

Molecular Formula

C26H30N2O

Molecular Weight

386.54

IUPAC Name

1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one

InChI

InChI=1S/C26H30N2O/c29-25-17-20-5-1-2-10-23(20)28(25)21-13-15-27(16-14-21)24-12-11-19-7-3-6-18-8-4-9-22(24)26(18)19/h1-2,4-5,8-10,19,21,24H,3,6-7,11-17H2

InChI Key

SZKWDIATUVLAAW-UHFFFAOYSA-N

SMILES

O=C1N(C2CCN(C3CCC4CCCC5=CC=CC3=C45)CC2)C6=C(C=CC=C6)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR16835;  SR 16835;  SR-16835;  AT-202;  AT202.

Origin of Product

United States

Pharmacological Characterization of Sr16835

Receptor Binding Affinity and Selectivity Profiles

Pharmacological studies have evaluated the binding affinity of SR16835 for opioid receptors using in vitro assays, such as radioligand competition binding assays in cells expressing cloned human receptors. nih.govresearchgate.net These studies provide insights into the potency of this compound in binding to specific receptor subtypes and its selectivity profile. nih.govmdpi.comnih.govnih.gov

NOP Receptor Affinity (ORL1)

This compound demonstrates high affinity for the NOP receptor, also known as the opioid receptor-like 1 (ORL1). probechem.commedchemexpress.comguidetopharmacology.org Studies have reported a binding affinity (Ki) of 11 nM at the NOP receptor. nih.gov Another source indicates a Ki of 11.4 nM. probechem.compnas.org The affinity of this compound for the NOP receptor is comparable to that of other known NOP agonists. researchgate.netresearchgate.net

Mu-Opioid Receptor (MOR) Affinity

This compound also exhibits affinity for the mu-opioid receptor (MOR). nih.govmdpi.comnih.govresearchgate.netmedchemexpress.commedchemexpress.comabmole.com However, its affinity for the MOR is lower than its affinity for the NOP receptor. nih.govmdpi.comnih.gov this compound is reported to be 7-fold selective for the NOP receptor over the mu receptor, with a Ki of 80 nM at the mu receptor. nih.gov Another study indicates a Ki of 79.9 nM at the MOPR. pnas.org

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Affinities

In vitro screening using radioligand competition binding assays has also examined the affinity of this compound for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). researchgate.net While some sources mention variable affinity for DOR and KOR, detailed binding affinity values (Ki) for this compound at these receptors are not as extensively reported as for NOP and MOR in the provided search results. researchgate.net The NOP receptor itself has low affinity for classical opioid ligands, and its endogenous ligand, nociceptin (B549756)/orphanin FQ (N/OFQ), has no measurable affinity for mu or delta opioid receptors and a significantly lower affinity for the kappa opioid receptor compared to NOP. nih.gov

Here is a summary of the binding affinities:

ReceptorAffinity (Ki)Reference
NOP (ORL1)11 nM nih.gov
NOP (ORL1)11.4 nM probechem.compnas.org
MOR80 nM nih.gov
MOR79.9 nM pnas.org

Agonist Efficacy and Intrinsic Activity

Beyond binding affinity, the functional activity of this compound at its target receptors, specifically its efficacy as an agonist, has been characterized through in vitro functional assays, such as the [35S]GTPγS binding assay. nih.govnih.govnih.gov These assays measure the ability of a compound to stimulate G protein coupling, a key step in the signaling cascade initiated by receptor activation. nih.govguidetopharmacology.org

Full Agonism at NOP Receptors

This compound has been consistently characterized as a full agonist at the NOP receptor in in vitro functional assays. researchgate.netnih.govnih.govnih.govprobechem.commedchemexpress.comguidetopharmacology.orgpnas.orgabmole.comnih.govresearchgate.netjneurosci.org In the [35S]GTPγS assay, this compound demonstrates full agonist activity at the NOP receptor. nih.govnih.govnih.govresearchgate.net This indicates that this compound is capable of eliciting a maximal response at the NOP receptor, similar to the endogenous ligand N/OFQ. guidetopharmacology.org

Partial Agonism at Mu-Opioid Receptors

In contrast to its full agonism at the NOP receptor, this compound acts as a partial agonist at the mu-opioid receptor. nih.govnih.govnih.govmedchemexpress.compnas.orgabmole.comnih.gov Studies using the [35S]GTPγS assay have shown that this compound has low efficacy or is a weak partial agonist at mu receptors, demonstrating less than 20% stimulation compared to a full agonist. nih.govnih.gov This indicates that this compound can activate the MOR but is unable to produce the maximal possible response, even at high concentrations. pharmacytimes.com

Here is a summary of the agonist efficacy:

ReceptorEfficacyReference
NOP (ORL1)Full Agonist researchgate.netnih.govnih.govnih.govprobechem.commedchemexpress.comguidetopharmacology.orgpnas.orgabmole.comnih.govresearchgate.netjneurosci.org
MORPartial Agonist (low efficacy) nih.govnih.govnih.govmedchemexpress.compnas.orgabmole.comnih.gov

Discrimination of Agonism Based on Receptor Expression Levels and Assay Methodology.

The pharmacological characterization of this compound highlights that the assessment and discrimination of its agonistic activity are significantly influenced by the level of receptor expression and the specific assay methodology employed. Research into this compound, a compound with activity at both the nociceptin opioid peptide (NOP) receptor and the mu-opioid receptor (MOPr), demonstrates how in vitro and in vivo experimental conditions can yield different insights into its pharmacological profile.

In vitro studies, particularly using the [35S]GTPγS binding assay in cell lines engineered to express cloned human NOP receptors, have been instrumental in characterizing the intrinsic activity of this compound. In this assay, this compound has been characterized as a full agonist at the NOP receptor. Concurrently, in the same assay, this compound exhibits low efficacy, classifying it as a partial agonist at the MOPr guidetopharmacology.orgjci.orgmedchemexpress.com. The identification of full agonism in such assays is often based on achieving a level of stimulation that is 85% or greater than that produced by the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ) researchgate.net.

However, the observed activity can vary depending on the assay conditions and the biological system used. The IUPHAR/BPS Guide to PHARMACOLOGY notes that the discrimination of full or partial agonism is highly dependent on the level of receptor expression and the assay used to monitor agonist effects researchgate.net. For instance, while GTPγS binding assays in cell lines provide valuable data on receptor coupling to G proteins, results can differ when assessing activity in brain membranes or in smooth muscle bioassays researchgate.net. Furthermore, K_i values, which reflect binding affinity, can vary in intact cells or in the presence of ions like Na+ and GTP analogues compared to membrane preparations researchgate.net.

Studies comparing this compound with other NOP receptor ligands in the [35S]GTPγS assay have provided quantitative data on its affinity and efficacy. This compound has shown a moderate selectivity for the NOP receptor over the MOPr, with reported K_i values of 11 nM at the NOP receptor and 80 nM at the mu-opioid receptor, indicating approximately 7-fold selectivity for NOP in this specific in vitro context medchemexpress.com.

These findings collectively underscore that the precise characterization and classification of this compound's agonistic activity require consideration of the specific experimental system and methodology employed, as these factors significantly influence the observed pharmacological profile.

Compound NamePubChem CIDReceptorActivityAssay MethodologyKey FindingSource
This compound49843739NOP ReceptorFull Agonist[35S]GTPγS binding (cell lines)High affinity (Ki = 11 nM) medchemexpress.com
This compound49843739MOPrPartial Agonist[35S]GTPγS binding (cell lines)Low efficacy, lower affinity (Ki = 80 nM) medchemexpress.com
Nociceptin/Orphanin FQ (N/OFQ)16131448NOP ReceptorEndogenous Ligand[35S]GTPγS binding (cell lines)Used as reference for full agonism (>= 85%) researchgate.net

Molecular and Cellular Mechanisms of Sr16835 Action

G-Protein Coupling and Downstream Signaling Pathways

Opioid receptors, including NOP and mu subtypes, are known to primarily couple with inhibitory G proteins, specifically of the Gi/Go family. guidetomalariapharmacology.orgresearchgate.netnih.govjackwestin.combathasu.comresearchgate.net Upon agonist binding, these receptors undergo conformational changes that facilitate the interaction with and activation of these heterotrimeric G proteins. jackwestin.combathasu.comcore.ac.ukelifesciences.org

The binding of an agonist like SR16835 to the NOP or mu receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α subunit of the coupled Gi/Go protein. jackwestin.combathasu.comcore.ac.ukelifesciences.org This exchange leads to the dissociation of the Gα-GTP complex from the Gβγ dimer. jackwestin.combathasu.comcore.ac.ukelifesciences.org Both the activated Gα-GTP subunit and the Gβγ dimer are then free to interact with various downstream effector proteins, thereby propagating the signal within the cell. jackwestin.combathasu.comcore.ac.ukelifesciences.org this compound, through its action on NOP and mu receptors, triggers this Gi/Go protein activation process. guidetomalariapharmacology.orgresearchgate.netnih.govresearchgate.net

A well-established consequence of Gi/Go protein activation is the inhibition of adenylyl cyclase (also known as adenylate cyclase). guidetomalariapharmacology.orgresearchgate.netnih.govresearchgate.netnih.govscbt.comnih.gov Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in numerous cellular processes. scbt.com Inhibition of adenylyl cyclase by the activated Gαi subunit leads to a decrease in intracellular cAMP levels. guidetomalariapharmacology.orgresearchgate.netnih.govresearchgate.netnih.govscbt.comnih.gov Research on NOP receptors, the primary target of this compound, has shown that their activation by the endogenous ligand N/OFQ results in the inhibition of adenylyl cyclase. nih.gov Similarly, opioid receptors in general are known to trigger Gαi-dependent inhibition of this enzyme. researchgate.net

The Gβγ dimer, released from the G protein heterotrimer upon receptor activation, can directly interact with and activate G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. researchgate.netnih.govresearchgate.netcore.ac.ukelifesciences.orgnih.govuclm.es Activation of GIRK channels leads to an increase in the permeability of the cell membrane to potassium ions, resulting in an outward potassium current. This outward current causes hyperpolarization of the cell membrane, which can decrease neuronal excitability. elifesciences.orguclm.es NOP receptors, similar to classical opioid receptors, are functionally coupled to GIRK channels. nih.govunife.it The agonistic activity of this compound at NOP and mu receptors is thus associated with the activation of GIRK channels.

Kinase Signaling Cascades

Beyond the direct modulation of ion channels and adenylyl cyclase, activation of opioid receptors, including NOP and mu subtypes, can also trigger intracellular kinase signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways. guidetomalariapharmacology.orgresearchgate.netnih.govmdpi.com

Opioid receptor activation can lead to the activation of different MAPK subfamilies, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). guidetomalariapharmacology.orgresearchgate.netnih.gov

ERK1/2: ERK1 and ERK2 are key components of the classical Ras-Raf-MEK-ERK signaling cascade, which can be activated by various stimuli, including ligands binding to heterotrimeric GPCRs. tohoku.ac.jpnih.govresearchgate.net NOP receptor activation has been shown to activate ERK1 and ERK2. nih.gov Mu opioid receptor activation can also lead to ERK activation. guidetomalariapharmacology.org Activated ERK1/2 can phosphorylate numerous cytoplasmic proteins and translocate to the nucleus to regulate transcription factors. researchgate.netnih.gov

p38: Activation of p38 MAPK has been linked to opioid receptor signaling, particularly with kappa opioid receptors. nih.gov Studies have also demonstrated that NOP receptor activation can induce the phosphorylation of p38 MAPK in vitro, potentially involving protein kinase A (PKA) and protein kinase C (PKC) pathways. nih.gov p38 MAPK is often associated with cellular responses to stress and inflammation. mdpi.com

JNK: JNK signaling can also be activated by opioid receptors. nih.gov Research indicates that NOP receptor activation can induce JNK phosphorylation in a manner that is dependent on both the concentration of the ligand and the duration of exposure. nih.gov This activation may involve pertussis toxin-sensitive (Gi/Go) and -insensitive G proteins (such as Gz, G12, G14, and G16), as well as β-arrestin and G protein-coupled receptor kinase 3 (GRK3). nih.govresearchgate.net

Summary of this compound's Molecular and Cellular Mechanisms

MechanismReceptor(s) InvolvedG Protein CouplingDownstream EffectKey Findings
G Protein ActivationNOP, MuGi/GoDissociation of Gα-GTP and Gβγ subunitsThis compound agonism leads to Gi/Go activation. guidetomalariapharmacology.orgresearchgate.netnih.govresearchgate.net Gβγ activates GIRK. researchgate.netnih.govresearchgate.netcore.ac.ukelifesciences.orgnih.govuclm.es
Adenylate Cyclase InhibitionNOP, MuGiDecreased cAMP levelsNOP and opioid receptor activation inhibits adenylyl cyclase. guidetomalariapharmacology.orgresearchgate.netnih.govresearchgate.netnih.govscbt.comnih.gov
GIRK Channel ActivationNOP, MuGβγIncreased K+ conductance, HyperpolarizationNOP and opioid receptors couple to GIRK channels. nih.govunife.it Gβγ activates GIRK. researchgate.netnih.govresearchgate.netcore.ac.ukelifesciences.orgnih.govuclm.es
Calcium Channel Modulation (Inhibition)NOP, MuGi/GoDecreased Ca2+ influxNOP and opioid receptor activation can inhibit calcium channels. researchgate.netnih.govresearchgate.netnih.govucl.ac.uk
MAPK Pathway Activation (ERK1/2, p38, JNK)NOP, MuVariousPhosphorylation of downstream kinases and substratesNOP and opioid receptors activate MAPK pathways. guidetomalariapharmacology.orgresearchgate.netnih.gov Specific pathways include ERK1/2, p38, JNK. nih.govguidetomalariapharmacology.orgnih.gov

Data on this compound Potency at NOP Receptor

Studies have reported the potency of this compound (AT-202) as a NOP receptor agonist. One study indicated an EC50 value of 29.2 ± 4.7 nM for this compound in activating NOP receptors. nih.gov Another study comparing this compound with other NOP agonists reported similar potency. researchgate.netnih.gov

Compound Name Receptor Target Agonist Activity EC50 (nM)
This compound NOP Full Agonist 29.2 ± 4.7
This compound Mu Partial/Weak Agonist Not specified in detail in sources

This table summarizes reported data on this compound's activity at its primary receptor targets based on the provided search results.

Detailed Research Findings on MAPK Activation

Research has provided insights into the specific MAPK pathways activated by NOP receptors, which are relevant to this compound's mechanism. NOP receptor activation can lead to the phosphorylation of ERK1 and ERK2. nih.gov Activation of p38 MAPK has also been linked to NOP receptors in in vitro studies, potentially involving PKA and PKC signaling. nih.gov Furthermore, NOP receptor activation can induce the phosphorylation of JNK in a time- and concentration-dependent manner, with potential involvement of both PTX-sensitive and -insensitive G proteins, as well as GRK3 and arrestin. nih.govresearchgate.net These findings highlight the complex signaling network engaged by this compound through its interaction with NOP and mu receptors.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Involvement.

Protein Kinase A (PKA) and Protein Kinase C (PKC) are key serine/threonine kinases involved in various cellular signaling pathways, including those downstream of G protein-coupled receptors (GPCRs) like opioid receptors. idrblab.netnih.govguidetoimmunopharmacology.org These kinases can influence receptor function, signal transduction, and potentially contribute to adaptive responses like desensitization and tolerance. While the precise mechanisms of PKA and PKC involvement with this compound are still being elucidated, research suggests a connection between these kinases and pathways affected by this compound. One study indicates that PKA and PKC stimulation affects ERK 1/2 and p38 pathways in the context of this compound, suggesting a potential role for these kinases in the downstream signaling cascade activated by this compound. wikipedia.org This implies that PKA and PKC may modulate the cellular responses mediated by this compound through their effects on these important signaling molecules.

Receptor Regulation and Dynamics.

The activity of GPCRs, including opioid and NOP receptors, is tightly regulated through dynamic processes such as phosphorylation, internalization, and trafficking. These mechanisms play crucial roles in modulating receptor sensitivity, terminating signaling, and facilitating long-term adaptive changes.

Receptor Phosphorylation Mechanisms (e.g., GRKs, Serine/Threonine residues).

Receptor phosphorylation is a rapid and crucial step in the regulation of activated GPCRs. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent protein kinases, which phosphorylate serine and threonine residues located in the intracellular domains, particularly the carboxyl terminus and intracellular loops, of the receptor. mdpi.comguidetopharmacology.orgnih.govguidetopharmacology.org Phosphorylation by GRKs facilitates the binding of arrestin proteins, which is a key event in receptor desensitization. mdpi.comguidetopharmacology.orgguidetopharmacology.org While specific data on this compound-induced phosphorylation patterns of the NOP and MOP receptors are not extensively detailed in the provided information, the general principles of GPCR phosphorylation by GRKs on serine/threonine residues are highly relevant to understanding how the receptors targeted by this compound are regulated at the molecular level. mdpi.comguidetopharmacology.orgnih.govguidetopharmacology.org

Receptor Internalization and Trafficking.

Following activation and phosphorylation, GPCRs often undergo internalization, a process by which they are removed from the cell surface and sequestered into intracellular vesicles. mdpi.comresearchgate.netwikipedia.orgwikipedia.orgwikipedia.org This process, frequently mediated by clathrin-coated pits and involving arrestin proteins, contributes to signal termination and prevents further ligand access to the receptor. wikipedia.orgwikipedia.org Internalized receptors can then be either recycled back to the plasma membrane, leading to resensitization, or targeted for lysosomal degradation, resulting in receptor downregulation. mdpi.comwikipedia.org Receptor internalization and trafficking are critical determinants of the duration and intensity of cellular responses to agonists. mdpi.comwikipedia.orgwikipedia.orgwikipedia.org While the specific internalization and trafficking profile induced by this compound at NOP and MOP receptors requires further detailed investigation, the general mechanisms of GPCR internalization via clathrin-dependent pathways are applicable to the receptors it targets. wikipedia.orgwikipedia.org

Biased Agonism and Functional Selectivity.

Biased agonism, also referred to as functional selectivity, is an emerging paradigm in GPCR pharmacology that describes the ability of different ligands acting on the same receptor to preferentially activate distinct intracellular signaling pathways. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org This contrasts with the traditional view of agonists simply activating all downstream signaling cascades equally. Biased ligands can selectively promote signaling through G protein pathways over β-arrestin pathways, or vice versa, leading to potentially different physiological outcomes. wikipedia.orgwikipedia.orgwikipedia.org The concept of biased agonism holds therapeutic potential by allowing for the selective targeting of beneficial signaling pathways while avoiding those associated with undesirable effects. wikipedia.orgwikipedia.org this compound has been mentioned in the context of G-protein biased agonism, suggesting that it may preferentially activate G protein-mediated signaling downstream of the NOP receptor compared to other pathways like β-arrestin recruitment. wikipedia.org This potential biased signaling profile could contribute to its specific pharmacological effects.

Interactions with Other Receptor Systems.

Heterodimerization and Cross-Talk with Classical Opioid Receptors.

Data Table

Compound NameTarget ReceptorActivityHuman Receptor Binding Affinity (pKi)Notes
This compoundNOP ReceptorFull AgonistNot specified in provided textAlso known as AT-202. wikipedia.orgresearchgate.net
This compoundMOP ReceptorWeak Agonist7.1 (Ki 7.99x10-8 M)Weak agonist activity. wikipedia.org

Compound and Receptor PubChem CIDs

NamePubChem CIDNotes
This compound (AT-202)49843739
Nociceptin (B549756) Opioid Peptide (NOP) Receptor-Gene Name: OPRL1. wikipedia.org
Mu Opioid Peptide (MOP) Receptor-Gene Name: OPRM1.
Delta Opioid Peptide (DOR) Receptor-Gene Name: OPRD1.
Kappa Opioid Peptide (KOR) Receptor-Gene Name: OPRK1.
Nociceptin (Endogenous NOP ligand)16131448
Methoclocinnamox44417373Selective pseudo-irreversible partial MOR agonist. wikipedia.org
Naltrindole5497186Highly selective DOR antagonist.
ARM3909841259Selective DOR agonist.
ICI-204,4483683Potent, peripherally selective KOR agonist.
Naloxegol7539Peripherally acting MOP antagonist.
Morphine5288826MOP agonist. wikipedia.org
J-1133975311194Selective NOP receptor antagonist. wikipedia.org
Ro65-65705512229NOP receptor agonist. wikipedia.org

Based on a comprehensive search of publicly available scientific literature, there are no specific preclinical neurobiological or behavioral investigation data for the chemical compound “this compound” corresponding to the detailed outline provided.

Searches for "this compound" in conjunction with key terms such as "nociceptive processing," "acute pain," "tail-flick test," "hot plate test," "neuropathic pain," "sciatic nerve ligation," "chronic constriction injury," "oxaliplatin-induced neuropathy," "cancer-induced bone pain," "morphine-induced conditioned place preference (CPP)," and "substance use disorder" did not yield any research findings.

Consequently, it is not possible to generate the requested article with scientifically accurate, evidence-based content for each specified section and subsection, as no studies detailing the effects of this compound in these preclinical models could be located.

Preclinical Neurobiological and Behavioral Investigations of Sr16835

Influence on Sleep-Wake Cycles and Electroencephalographic (EEG) Activity.

Recent preclinical studies have systematically evaluated the effects of SR16835, a potent Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, on sleep and wakefulness. These investigations, conducted in rats, mice, and Cynomolgus macaques, have revealed a significant and dose-dependent impact on sleep architecture and brain wave activity.

Administration of this compound has been shown to produce a profound, dose-related increase in non-Rapid Eye Movement (NREM) sleep across multiple species. This effect is characterized by a significant enhancement of the total time spent in NREM sleep. The promotion of NREM sleep is a key finding, suggesting a potential role for the NOP receptor system in sleep regulation.

Concurrent with the increase in NREM sleep, this compound administration also induces a marked increase in electroencephalogram (EEG) slow-wave activity (SWA). EEG slow waves, particularly delta waves, are a hallmark of deep, restorative sleep. The ability of this compound to enhance this activity further underscores its influence on sleep consolidation and quality.

Interactive Data Table: Effects of this compound on Sleep Parameters

Species Effect on NREM Sleep Effect on EEG Slow Wave Activity
Rats Dose-dependent increase Dose-dependent increase
Mice Dose-dependent increase Dose-dependent increase
Cynomolgus macaques Dose-dependent increase Dose-dependent increase

Neuroinflammatory Modulation.

Based on the available preclinical literature, there is currently no specific information regarding the direct effects of this compound on neuroinflammatory processes.

No studies were identified that investigated the role of this compound in spinal microglial activation.

There is no available research data on the regulation of pro-inflammatory cytokine production, such as Interleukin-18 (IL-18) or phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38 MAPK), by this compound.

Investigation of Other Preclinical Behavioral Phenotypes.

Preclinical investigations have explored other behavioral effects of this compound, primarily focusing on its impact on motor activity. Studies have shown that this compound can induce a decrease in locomotor activity. This effect appears to be mediated by both the NOP receptor and the mu-opioid receptor, as it was reversed by antagonists for both receptor types. Interestingly, one study noted that in ICR mice, at doses effective in inhibiting morphine-conditioned place preference, this compound did not cause a decrease in locomotor activity, suggesting potential strain-dependent differences in its behavioral profile.

Central Nervous System (CNS) Receptor Activation and c-Fos Expression Patterns

Activation of the NOP receptor by this compound has been shown to induce neuronal activity in specific regions of the brain, as evidenced by the expression of the immediate early gene c-Fos, a well-established marker of neuronal activation.

In a study involving Sprague-Dawley rats, administration of this compound resulted in a significant increase in c-Fos-positive cells in the anterodorsal preoptic (ADP) and parastrial (PS) nuclei. researchgate.net These brain regions are known to be involved in the regulation of sleep and other physiological processes. researchgate.net The increased expression of c-Fos in these nuclei suggests that the effects of this compound are mediated, at least in part, through the activation of neurons in these specific areas. The induction of c-Fos was observed at time points corresponding to the compound's sleep-inducing effects, indicating a direct link between the activation of these neuronal populations and the observed physiological outcomes. researchgate.netnih.gov

The N/OFQ-NOP receptor system is widely distributed throughout the central nervous system, and its activation can influence a variety of functions, including pain perception, reward, and motor control. nih.govnih.gov The specific pattern of c-Fos expression induced by this compound in the ADP and PS nuclei provides insight into the neural circuits modulated by this compound.

c-Fos Expression Induced by this compound in the Rat Brain

Brain RegionEffect of this compoundCitation
Anterodorsal Preoptic (ADP) NucleusIncreased c-Fos Expression researchgate.net
Parastrial (PS) NucleusIncreased c-Fos Expression researchgate.net

Methodological Approaches in Sr16835 Research

In Vitro Pharmacological Assays

In vitro studies provide fundamental insights into how SR16835 interacts with its target receptors and the downstream signaling pathways it affects. These assays are crucial for determining binding affinity, potency, and efficacy.

Radioligand Binding Assays (Saturation and Competition)

Radioligand binding assays are considered a standard method for characterizing receptors and determining the affinity of ligands. giffordbioscience.com These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. Two primary types are commonly employed: saturation and competition binding assays. giffordbioscience.comnih.gov

Saturation binding assays are used to determine the total number of binding sites (Bmax) in a tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. giffordbioscience.comnih.gov This is achieved by incubating increasing concentrations of the radioligand with a fixed amount of receptor material until equilibrium is reached. sci-hub.se Non-specific binding, which is binding to sites other than the receptor of interest, is also measured and subtracted from total binding to determine specific binding. sci-hub.serevvity.com

Competition binding assays are used to determine the affinity and selectivity of an unlabeled compound, such as this compound, for a receptor. giffordbioscience.comnih.gov In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor material in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.comrevvity.com The ability of the unlabeled compound to compete with the radioligand for binding to the receptor is measured, and the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. giffordbioscience.comrevvity.com The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration. revvity.com

This compound has been evaluated using radioligand competition binding assays to assess its affinity and selectivity for opioid receptors, including the NOP and mu-opioid receptors. researchgate.netnih.gov These studies have shown that this compound demonstrates modest affinity but high selectivity for delta- over kappa-opioid receptors, while its selectivity for mu opioid receptors varies. researchgate.net Specifically, this compound has been reported to be 7-fold selective for the NOP receptor. nih.gov

Functional G-Protein Coupled Receptor (GPCR) Assays (e.g., [35S]GTPγS binding, cAMP accumulation)

Functional GPCR assays are used to assess the ability of a compound to activate or inhibit the signaling pathways downstream of a GPCR. eurofinsdiscovery.compsu.edu These assays provide information about the compound's potency and efficacy as an agonist or antagonist. GPCRs can signal through various cascades, and functional assays help understand these complex interactions, including ligand-biased signaling. eurofinsdiscovery.com

The [35S]GTPγS binding assay is a common method to measure the activation of G proteins by GPCRs. psu.edunih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ subunits. psu.edu [35S]GTPγS is a non-hydrolyzable analog of GTP, and its binding to activated Gα subunits can be measured, providing a direct readout of receptor-mediated G protein activation. psu.edu this compound has been characterized using the [35S]GTPγS assay, demonstrating agonist activity at the NOP receptor and weak partial agonist activity at the mu-opioid receptor. researchgate.netnih.gov

Assays measuring the accumulation or inhibition of cyclic adenosine (B11128) monophosphate (cAMP) are also widely used to assess GPCR function, particularly for receptors coupled to Gs (stimulating adenylyl cyclase, increasing cAMP) or Gi/o (inhibiting adenylyl cyclase, decreasing cAMP) proteins. eurofinsdiscovery.comgu.se Changes in intracellular cAMP levels correlate with GPCR activation. psu.edu While screening Gs-coupled receptors in cAMP assays is generally straightforward, evaluating Gi/o-coupled receptors can be more challenging. gu.se

Cellular Assays for Ion Channel Modulation (e.g., GIRK channel activation, calcium mobilization)

Cellular assays are employed to investigate the modulation of ion channels by compounds, which can be a downstream effect of GPCR activation or a direct interaction with the channel. G protein-gated Inward Rectifying Potassium (GIRK) channels are key effector proteins for many Gi/o-coupled GPCRs, including some opioid receptors. ionbiosciences.comresearchgate.net Activation of these receptors leads to the opening of GIRK channels, resulting in an influx of potassium ions and membrane hyperpolarization. ionbiosciences.comelifesciences.org Assays measuring potassium flux, often using fluorescent thallium flux indicators, can be used to assess the activity of compounds on GIRK channels. ionbiosciences.com This approach offers a real-time measure of GPCR activation through their native Gβγ coupling mechanism. ionbiosciences.com

Calcium mobilization assays measure changes in intracellular calcium levels, which can be triggered by GPCRs coupled to Gq proteins or by certain ion channels. eurofinsdiscovery.compsu.edunih.gov Gq-coupled receptors activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). eurofinsdiscovery.com IP3 then triggers the release of calcium from intracellular stores. eurofinsdiscovery.com Changes in intracellular calcium can be detected using fluorescent calcium indicators. nih.gov While Gq-coupled receptor activation naturally leads to calcium flux, Gi/o-coupled receptors can also be linked to calcium release through the use of chimeric G proteins or by engineering cells to overexpress promiscuous G proteins. nih.gov this compound has been investigated in calcium mobilization assays in cells expressing human NOP or classical opioid receptors with chimeric G proteins. nih.govresearchgate.net

Assays for Receptor Phosphorylation and Internalization

Receptor phosphorylation and internalization are important processes that regulate GPCR signaling and can contribute to desensitization and tolerance. gu.se Agonist binding can lead to the phosphorylation of GPCRs by kinases, such as G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). nih.govembopress.orgmdpi.com Phosphorylation can promote the binding of arrestin proteins, which can uncouple the receptor from G proteins and facilitate receptor internalization via clathrin-coated pits. gu.seembopress.orgmdpi.com

Assays for receptor phosphorylation often involve the use of phosphosite-specific antibodies to detect phosphorylation at specific residues on the receptor. nih.govembopress.org Receptor internalization can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISAs) that quantify the loss of cell-surface receptors or fluorescence microscopy to visualize receptor trafficking. nih.govembopress.org Studies have shown that NOP receptor agonists can induce multisite phosphorylation and internalization in a dose-dependent and agonist-selective manner. researchgate.netnih.gov This suggests that differential signaling by NOP receptor agonists, potentially including compounds like this compound (also referred to as AT-202 in some contexts), may play a role in NOP receptor pharmacology. researchgate.netnih.govdntb.gov.ua

In Vivo Animal Models

In vivo animal models are essential for evaluating the pharmacological effects of compounds like this compound in a living organism, allowing for the assessment of efficacy, potency, and selectivity in a complex physiological environment. nih.govresearchgate.net These models can provide insights into a compound's effects on behavior, pain responses, and other physiological processes.

This compound has been evaluated in vivo, particularly in the context of antinociception (pain relief) and reward. researchgate.netnih.gov Studies have used models of acute, tonic, and chronic pain. researchgate.netd-nb.info For example, this compound has been screened for antinociceptive activity in mice using tests such as the warm-water tail-withdrawal test. researchgate.netresearchgate.net Follow-up experiments have evaluated dose- and time-dependent antinociception and opioid receptor selectivity in vivo. researchgate.net

Animal models are also used to investigate the potential for compounds to produce reward, a key aspect of addiction. The conditioned place preference (CPP) paradigm is a common method for assessing the rewarding properties of drugs. nih.gov Studies have shown that this compound can attenuate morphine-induced CPP in mice, suggesting it may reduce the rewarding effects of morphine. nih.gov This effect appears to be mediated through the NOP receptor, as it was blocked by a selective NOP antagonist. nih.gov

Rodent Models of Nociception (e.g., Tail-flick, Hot Plate, Formalin Test)

Rodent models are commonly used to assess responses to acute and persistent pain. The tail-flick and hot plate tests are classic methods for evaluating acute thermal pain, measuring the latency of an animal's response to a heat stimulus. researchgate.netnih.govfrontiersin.org The formalin test, on the other hand, is used to model persistent pain, involving the injection of formalin into the paw which elicits a biphasic nociceptive response. researchgate.netcriver.com The early phase is attributed to direct activation of primary afferents, while the late phase involves sensitization of central nervous system neurons, potentially relevant to neuropathic pain. criver.com

While some nonpeptide NOP receptor agonists, such as SR14150, have demonstrated antinociceptive effects in the tail-flick assay in naive mice, this compound has not been shown to produce antinociception to a thermal stimulus in spinal nerve ligation (SNL) mice in this test. researchgate.net This suggests a differential effect depending on the pain model and the specific NOP receptor agonist.

Models of Neuropathic Pain (e.g., SNL, CCI, Chemotherapy-induced)

Neuropathic pain, often characterized by hypersensitivity, is investigated using models like Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI). researchgate.netnih.govcreative-biolabs.com The SNL model involves ligating spinal nerves, leading to incomplete denervation and behavioral alterations such as mechanical allodynia and thermal hyperalgesia. creative-biolabs.com CCI involves constricting the sciatic nerve. nih.gov Both SNL and CCI models induce tactile hypersensitivity. nih.gov

This compound has displayed NOP receptor-dependent antiallodynic activity in the SNL model in mice. researchgate.netresearchgate.net This indicates that this compound can attenuate mechanical hypersensitivity in this model of neuropathic pain. In the SNL model, this compound produced a dose-dependent increase in antiallodynia. researchgate.net

Chemotherapy-induced neuropathic pain models, such as those induced by oxaliplatin, are also utilized to assess potential analgesic compounds. researchgate.netresearchgate.net While cebranopadol (B606582), a dually acting NOP and opioid receptor agonist, has shown efficacy in reducing cold allodynia in an oxaliplatin-induced neuropathic pain model, the specific effects of this compound in this model were not detailed in the search results. researchgate.netresearchgate.net

Models of Reward and Addiction (e.g., Conditioned Place Preference)

The conditioned place preference (CPP) paradigm is a widely used model to study the motivational effects of drugs, including their rewarding or aversive properties. frontiersin.orgnih.govscielo.brunl.edu This method involves repeatedly pairing the effects of a drug with a specific environment. scielo.brnih.gov If the drug has rewarding properties, the animal will spend more time in the drug-paired environment during a subsequent test in a drug-free state. scielo.brnih.gov

This compound has been evaluated in the mouse CPP paradigm. In contrast to compounds that produce opioid receptor-mediated antinociception and CPP, this compound does not produce conditioned place preference. mdpi.com Furthermore, this compound has been shown to attenuate morphine-induced CPP in a dose-dependent manner. nih.gov This attenuating effect of this compound on morphine CPP is mediated through the NOP receptor, as it was blocked by a selective NOP antagonist. nih.gov

Sleep-Wake Recording and Electroencephalographic (EEG) Analysis in Rodents and Non-Human Primates

The effects of compounds on sleep-wake cycles are assessed through continuous recording of electroencephalographic (EEG) and electromyographic (EMG) activity. This allows for the classification of vigilance states, such as wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. These studies are conducted in both rodents and non-human primates to evaluate potential sedative or wake-promoting effects. pnas.orgresearchgate.netresearchgate.net

This compound, as a NOP receptor agonist, has been systematically evaluated for its effects on sleep/wake in rats, mice, and Cynomolgus macaques (non-human primates). pnas.orgresearchgate.netresearchgate.net Studies have shown that this compound produces a dose-related increase in NREM sleep and EEG slow wave activity (SWA), while suppressing REM sleep in all three species. pnas.orgresearchgate.netresearchgate.net At higher doses in rats, these effects were accompanied by hypothermia and reduced locomotor activity. pnas.orgresearchgate.net These findings suggest a role for the N/OFQ-NOPR system, targeted by this compound, in sleep-wake control. pnas.orgresearchgate.net

Immunohistochemical Techniques (e.g., c-Fos expression)

Immunohistochemistry is a technique used to detect the presence and localization of specific proteins in tissue sections. nih.govtheopenscholar.com The detection of c-Fos protein expression is a common application in neuroscience research. nih.govtheopenscholar.comnih.govspringernature.com C-Fos is an immediate early gene that is rapidly expressed in neurons in response to various stimuli, and its protein product serves as a marker of recent neuronal activity. nih.govtheopenscholar.comnih.gov By examining c-Fos expression in different brain regions, researchers can identify neuronal populations that are activated by a particular treatment or behavioral task. nih.govnih.govspringernature.com

In the context of this compound research, the effects of NOP receptor agonism on neuronal activity have been investigated using c-Fos immunohistochemistry. Activation of NOP receptors by agonists like this compound has been shown to increase the expression of c-Fos in specific brain regions involved in physiological regulation, such as the anterodorsal preoptic and parastrial nuclei, which are GABAergic nuclei interconnected with brain regions involved in sleep regulation. pnas.orgresearchgate.net

In Silico and Computational Approaches in Related Ligand Development

In silico and computational approaches play an increasingly important role in drug discovery and development, including the identification and optimization of ligands targeting specific receptors. silicos-it.befrontiersin.orgresearchgate.netemanresearch.org These methods utilize computational tools and algorithms to predict molecular properties, screen virtual libraries, and model ligand-receptor interactions. silicos-it.beresearchgate.netemanresearch.org Techniques such as virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to design and evaluate potential drug candidates. frontiersin.orgresearchgate.netemanresearch.orgmdpi.com

While the search results did not provide specific details on the use of in silico approaches directly in the initial discovery or development of this compound itself, the broader context of NOP receptor ligand development utilizes these methods. Computational approaches are valuable for understanding the structural requirements for ligand binding and efficacy at receptors like the NOPR and MOR, which is relevant given this compound's activity at both receptors. nih.govmedchemexpress.com These methods can help in the design of novel ligands with desired selectivity and functional profiles. silicos-it.befrontiersin.orgemanresearch.org For instance, computational workflows based on techniques like combinatorial library design, docking, and molecular dynamics simulations are used to identify promising scaffold decorations and optimize molecules for target affinity and potency. frontiersin.org

Comparative Pharmacology and Therapeutic Implications of Sr16835 in Preclinical Contexts

Distinctive Pharmacological Profile Compared to Monofunctional Opioids

Unlike classical monofunctional opioids that primarily target the MOR to produce analgesia, SR16835 exhibits activity at both the NOP and MOR. This compound is characterized as a moderately selective NOP receptor agonist. researchgate.netresearchgate.net In vitro studies using the [S]GTP(\gamma)S binding assay have shown that this compound is a full agonist at the NOP receptor and a weak partial agonist at the MOR. nih.govmedchemexpress.com This contrasts with the high affinity and full agonist activity at MOR typically seen with classical opioids like morphine. This differential activity profile is central to its observed effects in preclinical models.

Comparison with Other Bifunctional NOP/MOR Ligands (e.g., SR14150, Cebranopadol (B606582), Ro64-6198)

This compound belongs to a class of bifunctional ligands targeting both NOP and MOR, alongside compounds like SR14150, Cebranopadol, and Ro64-6198. SR14150 is described as a moderately selective NOP receptor agonist with partial agonist activity at both NOP and MOR in vitro. researchgate.netresearchgate.net this compound, while also a moderately selective NOP agonist, is a full agonist at NOP and a partial agonist at MOR. nih.govmedchemexpress.com This difference in efficacy at MOR contributes to distinct behavioral profiles. For instance, this compound does not produce MOR-mediated behavioral effects such as antinociception and conditioned place preference (CPP) when administered alone, unlike some other compounds with higher MOR efficacy. nih.gov

Cebranopadol is another dually acting NOP/MOR agonist, notable for being the first bifunctional MOP/NOP receptor agonist to reach Phase III clinical trials for pain. researchgate.net It binds to NOP and MOP receptors with similar affinity and shows potent antinociceptive activity in rodent models. researchgate.netjpalliativecare.com Ro64-6198 is primarily known as a potent and selective agonist for the nociceptin (B549756) receptor (ORL-1), showing over 100x selectivity over other opioid receptors. wikipedia.org Preclinical studies have utilized Ro64-6198 to investigate the role of the NOP system in various functions, including anxiety and the rewarding effects of opioids. wikipedia.org

The distinct balance of NOP and MOR activity among these ligands leads to varied pharmacological outcomes. While this compound's full NOP agonism is sufficient to attenuate morphine-induced CPP, SR14150, a NOP partial agonist, did not affect the acquisition of morphine CPP in one study, suggesting that the degree of NOP activation is crucial for this effect. nih.gov

Here is a summary of the binding and functional activity profiles of some of these ligands:

CompoundNOP Binding Affinity (Ki)NOP Functional ActivityMOR Binding Affinity (Ki)MOR Functional Activity
This compound11.4 nM researchgate.netFull Agonist nih.govmedchemexpress.com79.9 nM researchgate.netPartial Agonist nih.govmedchemexpress.com
SR14150-Partial Agonist researchgate.netnih.gov-Partial Agonist researchgate.netnih.gov
Cebranopadol0.9 nM wikipedia.orgFull Agonist (IA=89%) wikipedia.org0.7 nM wikipedia.orgFull Agonist (IA=104%) wikipedia.org
Ro64-6198Selective (>100x over other opioid receptors) wikipedia.orgAgonist wikipedia.orgLow Affinity wikipedia.org-

Note: Binding affinity (Ki) and functional activity (efficacy) can vary depending on the assay conditions and species.

Mechanisms for Attenuating Undesirable Effects of Classical Opioids in Preclinical Models (e.g., reward attenuation, modulation of tolerance/dependence mechanisms)

A significant area of preclinical research for bifunctional NOP/MOR ligands, including this compound, is their potential to mitigate the undesirable effects associated with classical MOR agonists. Activation of the NOP receptor has been shown in preclinical studies to block addictive drugs from producing drug-seeking behaviors. patsnap.com

This compound, specifically, has demonstrated the ability to attenuate morphine-conditioned place preference (CPP) in mice. nih.govnih.gov This effect is attributed to its NOP agonist activity, as it is reversed by a selective NOP antagonist. nih.gov This suggests that activating the NOP receptor can counteract the rewarding effects mediated by MOR activation, a key factor in the development of opioid addiction. nih.gov

Furthermore, the NOP system is implicated in modulating opioid tolerance and dependence. While Ro64-6198, a selective NOP agonist, did not prevent the development of dependence in animal studies, other research suggests that compounds with mixed activity on multiple opioid receptors may offer reduced antinociceptive tolerance compared to classical MOR agonists in preclinical settings. wikipedia.orgresearchgate.net Cebranopadol, a dual NOP/MOR agonist, has shown delayed development of analgesic tolerance compared to morphine in preclinical studies. wikipedia.orgd-nb.info The interaction between the NOP and MOR systems is complex, and the precise mechanisms by which bifunctional ligands modulate tolerance and dependence are still under investigation, but they likely involve the counter-regulatory effects of NOP receptor activation on MOR signaling pathways.

Future Directions and Research Gaps in Sr16835 Studies

Further Elucidation of Detailed Molecular Mechanisms, including Biased Signaling.

A significant area for future research involves a more detailed understanding of the molecular mechanisms through which SR16835 exerts its effects. This includes a deeper dive into the concept of biased signaling. Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a receptor nih.govfrontiersin.org. While this compound is known to be a full agonist at NOP receptors and a partial agonist at MOR medchemexpress.com, the specific signaling pathways activated by this compound at each receptor, and whether it exhibits biased signaling at either or both, warrants further investigation. Understanding the structural determinants of biased signaling for this compound could pave the way for designing novel ligands with tailored therapeutic profiles and reduced side effects nih.govfrontiersin.orgopenaccessjournals.comlih.lu. Studies utilizing advanced techniques such as bioluminescence resonance energy transfer (BRET) and fluorescence-based assays can help to characterize the full spectrum of signaling pathways engaged by this compound, including G protein-dependent and β-arrestin-mediated pathways lih.lunih.gov. Elucidating how this compound influences receptor conformation and interacts with different intracellular signaling partners is crucial for a comprehensive understanding of its pharmacological actions nih.govmdpi.com.

Characterization in Diverse Preclinical Disease Models.

While this compound has been studied in some preclinical models, its potential therapeutic utility across a wider range of diseases needs further characterization. Given its activity on NOP and MOR, areas of interest extend beyond pain to include mood disorders, addiction, and other neurological conditions where these receptors play a role researchgate.netresearchgate.netresearchgate.netresearchgate.net. Future research should involve rigorous testing of this compound in diverse and clinically relevant preclinical disease models to assess its efficacy and understand the underlying mechanisms in these contexts unife.itnih.govfrontiersin.org. This includes utilizing models that accurately recapitulate human disease pathology and progression nih.govfrontiersin.org. Evaluating the compound's effects on relevant behavioral, physiological, and molecular endpoints in these models is crucial for determining its translational potential nih.gov.

Development of Advanced Methodologies for Spatiotemporal Resolution of NOP/MOR Signaling.

To fully understand the complex signaling of this compound at NOP and MOR, especially in the context of receptor-receptor interactions and biased signaling, advanced methodologies with high spatiotemporal resolution are needed. Techniques that allow for the visualization and measurement of receptor activation, downstream signaling events, and receptor trafficking in real-time and in specific cellular compartments are invaluable lih.lunih.govunife.it. Future research should focus on developing and applying such methodologies, including advanced microscopy techniques, genetically encoded biosensors, and optogenetic tools, to study this compound's effects at the cellular and subcellular levels lih.lunih.govunife.it. This will provide a more dynamic and spatially resolved picture of how this compound influences NOP and MOR signaling networks.

Strategies for Optimizing Preclinical Efficacy and Therapeutic Profiles.

Optimizing the preclinical efficacy and therapeutic profile of this compound or related compounds is a critical future direction. This involves medicinal chemistry efforts to potentially modify the compound's structure to enhance its desired activities (e.g., selectivity, potency, biased signaling properties) and improve its pharmacokinetic properties researchgate.netacs.orgresearchgate.net. Strategies could include the design of novel analogs with altered affinity or efficacy at NOP and MOR, or compounds that specifically target NOP/MOR heterodimers researchgate.netresearchgate.net. Furthermore, research into different routes of administration and formulations could help optimize drug delivery and exposure in preclinical models dokumen.pub. Evaluating the therapeutic index of optimized compounds in preclinical studies is essential before considering translation to clinical trials researchgate.net.

Challenges and Opportunities in Translational Preclinical Research.

Translating preclinical findings with compounds like this compound to clinical applications presents several challenges and opportunities nih.govleicabiosystems.comeuropa.euacmedsci.ac.uk. Challenges include ensuring the clinical relevance and reproducibility of preclinical models, addressing species differences in receptor pharmacology and signaling, and navigating the complex regulatory landscape nih.govnih.govleicabiosystems.comeuropa.euacmedsci.ac.uk. Opportunities lie in the potential for this compound or its analogs to offer novel therapeutic options for conditions with unmet medical needs, particularly in pain management and neurological disorders, potentially with improved side effect profiles compared to traditional opioids nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Collaborative efforts between academic research institutions and the pharmaceutical industry, as well as the development of robust translational biomarkers, are crucial for bridging the gap between preclinical discoveries and clinical success leicabiosystems.comeuropa.euacmedsci.ac.ukaltex.org.

Q & A

Q. How can researchers enhance the reproducibility of this compound's in vivo results?

  • Methodological Answer : Pre-register protocols on platforms like OSF. Share raw data (e.g., von Frey thresholds, CPP scores) in public repositories. Validate findings across multiple labs using standardized this compound batches (e.g., CAS registry-verified) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR16835
Reactant of Route 2
SR16835

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.